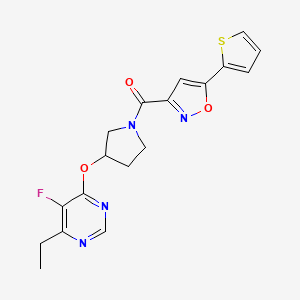
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungalmittel: Voriconazol
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanon: spielt eine entscheidende Rolle bei der Synthese von Voriconazol, einer im Handel erhältlichen pharmazeutischen Verbindung. Voriconazol weist eine hervorragende antifungale Aktivität gegen eine breite Palette von Hefen und filamentösen Pilzen auf. Es hat sich bei der Behandlung invasiver Infektionen durch Aspergillus und andere lebensbedrohliche Pilzerreger als wirksam erwiesen .
Krebsforschung: Isoxazol-Derivate als Ziel
Der Isoxazol-Bestandteil in dieser Verbindung kann potenzielle Anwendungen in der Krebsforschung haben. Forscher untersuchen seine Auswirkungen auf Zellproliferation, Apoptose und die Hemmung des Tumorwachstums. Die Untersuchung seines Wirkmechanismus und seiner Wechselwirkungen mit bestimmten zellulären Signalwegen könnte wertvolle Erkenntnisse liefern .
Entzündungshemmende Eigenschaften
Die Pyrrolidin- und Isoxazolringe in dieser Verbindung deuten auf ein entzündungshemmendes Potenzial hin. Studien könnten seine Auswirkungen auf entzündliche Signalwege, Zytokinproduktion und Immunantworten untersuchen. Solche Forschungen könnten zu neuartigen entzündungshemmenden Medikamenten führen .
Neurologische Störungen: Neuroprotektive Effekte
Angesichts der strukturellen Merkmale könnte diese Verbindung neuroprotektive Eigenschaften aufweisen. Forscher könnten seine Auswirkungen auf die Lebensfähigkeit von Nervenzellen, oxidativen Stress und die Neurotransmitterregulation untersuchen. Das Verständnis seiner Auswirkungen auf neurodegenerative Erkrankungen könnte wertvoll sein .
Antibakterielle Aktivität
Obwohl nicht umfassend untersucht, deutet das Vorhandensein von Fluor und heterocyclischen Ringen auf mögliche antibakterielle Wirkungen hin. Forscher könnten seine Aktivität gegen Bakterienstämme, einschließlich arzneimittelresistenter Stämme, bewerten. Die Untersuchung seines Wirkmechanismus und seiner möglichen Synergie mit bestehenden Antibiotika ist gerechtfertigt .
Arzneimittelentwicklung und -optimierung
Das Verständnis der Struktur-Aktivitäts-Beziehung (SAR) dieser Verbindung kann die Arzneimittelentwicklung leiten. Forscher können ihre Substituenten modifizieren, um bestimmte Eigenschaften (z. B. Bioverfügbarkeit, Löslichkeit oder Selektivität) zu verbessern. Computermodellierung und experimentelle Assays können bei der Optimierung seines pharmakologischen Profils helfen .
Eigenschaften
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-2-12-16(19)17(21-10-20-12)25-11-5-6-23(9-11)18(24)13-8-14(26-22-13)15-4-3-7-27-15/h3-4,7-8,10-11H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPGPLITKRIHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid](/img/structure/B2436633.png)

![ethyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2436636.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid](/img/structure/B2436638.png)
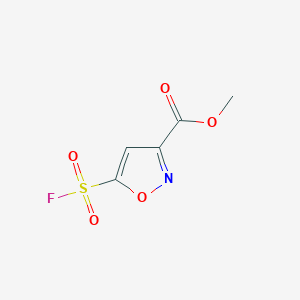
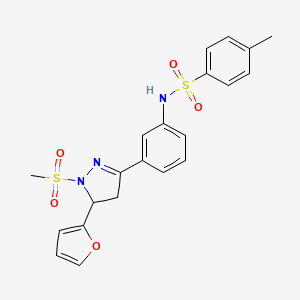
![3-[1-(Pyrrolidin-3-yl)ethyl]pyridine](/img/structure/B2436643.png)
![3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2436645.png)
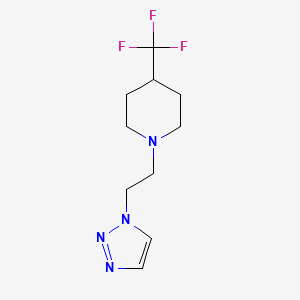
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2436649.png)
![4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2436650.png)
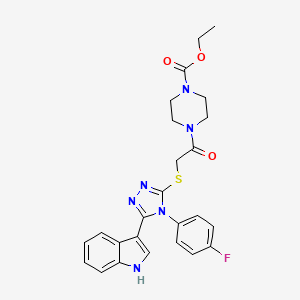
![3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B2436655.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2436656.png)
